molecular formula C12H17NO2 B13291793 N-(cyclopropylmethyl)-2,4-dimethoxyaniline

N-(cyclopropylmethyl)-2,4-dimethoxyaniline

Cat. No.: B13291793
M. Wt: 207.27 g/mol
InChI Key: NMNFBYOCCRWPBU-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,4-dimethoxyaniline is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the cyclopropylmethyl-aniline motif and methoxy substitutions are frequently explored as synthetic intermediates or core structures in the development of novel therapeutic agents . Research into analogous structures has shown potential in various biological contexts. For instance, similar aniline derivatives are investigated as key scaffolds in the discovery of inhibitors for specific disease targets . The dimethoxy and cyclopropylmethyl groups are significant structural elements that can influence a molecule's physicochemical properties and its interaction with biological targets . This compound serves as a valuable building block for researchers working in drug discovery, particularly in the synthesis and optimization of complex molecules for probing disease mechanisms. It is provided strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,4-dimethoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-10-5-6-11(12(7-10)15-2)13-8-9-3-4-9/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

NMNFBYOCCRWPBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2CC2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclopropylmethyl 2,4 Dimethoxyaniline

Strategies for Carbon-Nitrogen Bond Formation at the Amine Nitrogen

The construction of the N-(cyclopropylmethyl) moiety on the 2,4-dimethoxyaniline (B45885) scaffold can be achieved through several reliable and efficient methods. These include reductive amination, direct N-alkylation, and transition metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Reductive Amination Pathways Utilizing 2,4-Dimethoxyaniline and Cyclopropylmethanal

Reductive amination represents a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing N-(cyclopropylmethyl)-2,4-dimethoxyaniline, this pathway involves the condensation of 2,4-dimethoxyaniline with cyclopropylmethanal (cyclopropanecarboxaldehyde) to form an intermediate imine, followed by reduction.

A variety of reducing agents can be employed for the reduction of the imine intermediate, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is also a viable option.

Reducing Agent Typical Reaction Conditions Key Features
Sodium Borohydride (NaBH₄)Methanol (B129727) or ethanol, room temperatureReadily available and inexpensive, but can also reduce the aldehyde if not controlled.
Sodium Cyanoborohydride (NaBH₃CN)Methanol or acetonitrile (B52724), slightly acidic pHSelective for the iminium ion over the carbonyl group, but is toxic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or 1,2-dichloroethane, room temperatureMild and selective, often the reagent of choice for sensitive substrates.
Catalytic Hydrogenation (H₂/Pd/C)Ethanol or ethyl acetate, H₂ atmosphere"Green" and atom-economical, but may not be suitable for substrates with other reducible functional groups.

The reaction typically proceeds by mixing the 2,4-dimethoxyaniline and cyclopropylmethanal in a suitable solvent, often with the addition of a dehydrating agent or by azeotropic removal of water to drive the imine formation. The reducing agent is then added to the reaction mixture to effect the reduction of the imine to the final product, this compound.

Direct N-Alkylation Reactions with Cyclopropylmethyl Halides

Direct N-alkylation of 2,4-dimethoxyaniline with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide or chloride, is another straightforward approach to the target molecule. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the cyclopropylmethyl halide, leading to the formation of the desired C-N bond and a hydrohalic acid byproduct.

The reaction is typically carried out in the presence of a base to neutralize the acid generated and to deprotonate the aniline (B41778), thereby increasing its nucleophilicity. A variety of bases can be used, ranging from inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) to organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The choice of solvent is also crucial and is often a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone.

A general procedure for the preparation of N-cyclopropylmethyl aniline compounds involves reacting the corresponding aniline with a cyclopropylmethyl halide in the presence of a base and a solvent. For instance, a patent describes a method wherein an aniline compound is reacted with a cyclopropylmethyl halide in an organic solvent in the presence of a base, with the reaction temperature ranging from 0 to 100 °C.

Parameter Typical Conditions
Alkylating AgentCyclopropylmethyl bromide, Cyclopropylmethyl chloride
BaseK₂CO₃, NaHCO₃, Et₃N, DIPEA
SolventDMF, CH₃CN, Acetone
TemperatureRoom temperature to reflux

Transition Metal-Catalyzed Coupling Reactions for Aryl Amine Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering mild and highly efficient methods for the formation of N-aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and can be a powerful tool for the synthesis of this compound. wikipedia.orgorganic-chemistry.orglibretexts.org

This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of the target molecule, two main strategies can be envisioned:

Coupling of 2,4-dimethoxyaniline with a cyclopropylmethyl halide: While less common for this specific transformation, in principle, a palladium catalyst could mediate the coupling between the aniline and the alkyl halide.

Coupling of an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene) with cyclopropylmethylamine: This is a more conventional Buchwald-Hartwig approach. The readily available cyclopropylmethylamine can be coupled with a halogenated 2,4-dimethoxyaniline precursor.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. A wide array of ligands has been developed to facilitate these couplings with high efficiency and broad substrate scope. nih.gov

Component Examples
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃
Phosphine LigandBINAP, XPhos, SPhos, DavePhos
BaseNaOt-Bu, KOt-Bu, Cs₂CO₃
SolventToluene, Dioxane, THF

Research has demonstrated the successful Buchwald-Hartwig amination of various aryl and heteroaryl bromides with cyclopropylmethylamine, achieving good to excellent yields. nih.gov This suggests that a similar strategy could be effectively applied to the synthesis of this compound from 1-bromo-2,4-dimethoxybenzene.

Functional Group Transformations and Ring Functionalization of Precursors

In addition to direct C-N bond formation, the synthesis of this compound can also be approached through the functionalization of pre-existing scaffolds. This involves leveraging the inherent reactivity of the 2,4-dimethoxyaniline core to introduce other functionalities or utilizing protecting group strategies to enable more complex, multi-step synthetic sequences.

Electrophilic Aromatic Substitution Patterns on the 2,4-Dimethoxyaniline Scaffold

The benzene (B151609) ring of 2,4-dimethoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amino group (-NH₂) and the two methoxy (B1213986) groups (-OCH₃). Both of these substituents are ortho-, para-directing.

The directing effects of these groups are additive. The amino group is a stronger activating and directing group than the methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group. In the case of 2,4-dimethoxyaniline, the positions available for substitution are C3, C5, and C6.

Position 5: This position is para to the methoxy group at C2 and ortho to the methoxy group at C4, and meta to the amino group.

Position 6: This position is ortho to the amino group and meta to both methoxy groups.

Position 3: This position is ortho to both the amino group and the methoxy group at C4, and meta to the methoxy group at C2.

Considering the strong activating and ortho-, para-directing nature of the amino group, electrophilic substitution is most likely to occur at the C5 position, which is para to the amino group, and to a lesser extent at the C3 position, which is ortho to the amino group. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring. Direct halogenation of unprotected anilines can be achieved under mild conditions using copper halides in ionic liquids. beilstein-journals.org

Nitration: Introduction of a nitro group (-NO₂). Nitration of anilines can be complex due to the basicity of the amino group, which can be protonated under acidic conditions, leading to the formation of meta-substituted products. Protection of the amino group is often necessary to achieve para-substitution.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). Similar to nitration, sulfonation of anilines can be challenging and may require specific conditions to control the regioselectivity. nih.govchemrxiv.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups. Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgorganic-chemistry.org Protection of the amino group as an amide is typically required to carry out these reactions. google.com

Orthogonal Protection and Deprotection Strategies in Multistep Synthesis

In the context of a multi-step synthesis involving the 2,4-dimethoxyaniline scaffold, the use of protecting groups for the amine functionality can be crucial. Protecting the amino group can prevent undesired side reactions during subsequent transformations and can also modulate the reactivity and directing effects of the aromatic ring.

An orthogonal protection strategy is particularly valuable in complex syntheses. This strategy employs multiple protecting groups that can be removed under different, specific conditions without affecting the other protecting groups present in the molecule. researchgate.netbham.ac.ukjocpr.comsigmaaldrich.com This allows for the selective deprotection and functionalization of different parts of the molecule in a controlled manner.

For the amino group of anilines, a variety of protecting groups are available, each with its own set of protection and deprotection conditions.

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA, HCl) chemistrysteps.comfishersci.co.ukorganic-chemistry.orgcommonorganicchemistry.com
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (H₂/Pd/C)
AcetylAcAcetic anhydride, Acetyl chlorideAcidic or basic hydrolysis
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)

The choice of protecting group depends on the planned synthetic route and the compatibility of its removal conditions with other functional groups present in the molecule. For example, if a subsequent reaction step requires strongly acidic conditions, a Boc group would not be suitable as it would be cleaved. In such a case, a Cbz group, which is stable to acid but removed by hydrogenation, might be a better choice. The implementation of an orthogonal protection strategy allows for the precise and efficient construction of complex molecules derived from the this compound core.

Chemo- and Regioselective Synthesis of the this compound Scaffold

The primary challenge in synthesizing this compound lies in achieving selective mono-N-alkylation while avoiding common side reactions such as dialkylation or reactions at the aromatic ring. Key strategies to achieve this include reductive amination and direct N-alkylation under controlled conditions.

Reductive Amination

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine. For the synthesis of this compound, this involves the reaction of 2,4-dimethoxyaniline with cyclopropanecarboxaldehyde (B31225).

The reaction is initiated by the formation of a Schiff base (imine) intermediate, which is then reduced in situ. The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the imine as it is formed. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly employed for this purpose due to their selectivity. researchgate.net The reaction is typically performed at a pH of around 7. researchgate.net Studies on solid-phase synthesis have demonstrated that one-step reductive amination procedures using sterically hindered amines like 2,4-dimethoxyaniline can proceed efficiently to yield the desired N-alkylated product. 5z.com

Parameter Condition Reactants Notes
Aniline 2,4-dimethoxyaniline1 equivalentThe nucleophilic amine component.
Aldehyde Cyclopropanecarboxaldehyde1-1.2 equivalentsThe electrophilic carbonyl component.
Reducing Agent Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)1-1.5 equivalentsSelectively reduces the imine intermediate. researchgate.net
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or MethanolAnhydrousMust be compatible with the reducing agent.
Temperature Room Temperature-Mild conditions prevent side reactions.
Key Advantage High chemoselectivity-Minimizes over-alkylation. 5z.com

Direct N-Alkylation

Direct N-alkylation involves the reaction of 2,4-dimethoxyaniline with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate. This method requires a base to deprotonate the aniline nitrogen, enhancing its nucleophilicity. The main challenge in this approach is controlling the chemoselectivity to prevent the formation of the N,N-dicyclopropylmethyl tertiary amine.

To favor mono-alkylation, reaction conditions can be carefully controlled. Using a 1:1 stoichiometry of the aniline and the alkylating agent is a primary strategy. The choice of solvent can also influence selectivity; ionic liquids have been explored as media for N-alkylation of anilines, in some cases minimizing over-alkylation. psu.edu The reaction typically involves an aniline, an alkylating agent, and a non-nucleophilic base.

Parameter Condition Reactants Notes
Aniline 2,4-dimethoxyaniline1 equivalentThe nucleophilic amine component.
Alkylating Agent Cyclopropylmethyl bromide1 equivalentThe electrophilic alkyl source.
Base Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N)1-1.5 equivalentsScavenges the acid byproduct (HBr).
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), or Ionic LiquidsAnhydrousSolvent choice can impact reaction rate and selectivity. psu.edu
Temperature Room Temperature to 80 °C-Higher temperatures may increase the rate but risk over-alkylation.
Key Challenge Preventing dialkylation-Requires careful control of stoichiometry and conditions.

Emerging Synthetic Approaches: Photochemical and Electrochemical Methods for N-Alkylation

Recent advancements in synthetic organic chemistry have introduced novel methods for C-N bond formation that offer potential advantages in terms of sustainability, mild reaction conditions, and unique reactivity. Photochemical and electrochemical approaches are at the forefront of these emerging technologies.

Photochemical N-Alkylation

Visible-light photocatalysis utilizes light energy to drive chemical reactions, often under very mild conditions. While specific applications for the synthesis of this compound are not extensively documented, the general methodology for photocatalytic N-alkylation of anilines has been established. These reactions often proceed via a "borrowing hydrogen" mechanism or related pathways. For instance, photocatalytic methods have been reported for the N-methylation of amines using methanol in the presence of a catalyst like Pd/TiO2. nih.gov This suggests the feasibility of using cyclopropylmethanol (B32771) as the alkylating agent in a similar photocatalytic system. The general mechanism would involve the photocatalyst facilitating the oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the aniline.

Electrochemical N-Alkylation

Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electric potential to drive reactions. Anodic oxidation can be used to generate reactive intermediates for N-alkylation. One such strategy is the electrochemical "borrowing hydrogen" protocol, where an alcohol is anodically dehydrogenated to form an aldehyde. nih.gov This aldehyde can then react with a primary amine to form an imine, which is subsequently reduced at the cathode to yield the secondary amine. nih.gov This one-pot procedure could be applied to the synthesis of this compound from 2,4-dimethoxyaniline and cyclopropylmethanol, avoiding the need for external chemical oxidants or reductants.

Another electrochemical technique is the Shono oxidation, which involves the anodic oxidation of amides or carbamates to generate acyliminium cations. nih.gov These highly reactive intermediates can be trapped by various nucleophiles. While not a direct N-alkylation of an aniline, this methodology highlights the power of electrochemistry to generate reactive nitrogen-based species for C-N bond formation.

Method Proposed Reactants Key Features Potential Advantages
Photochemical 2,4-dimethoxyaniline, CyclopropylmethanolVisible light, Photocatalyst (e.g., Ir- or Ru-based)Mild reaction conditions, utilization of alcohols as alkylating agents, sustainable energy source. nih.gov
Electrochemical 2,4-dimethoxyaniline, CyclopropylmethanolDivided or undivided electrochemical cell, electrodes (e.g., Pt, C), mediator (optional)Avoids stoichiometric chemical reagents, high atom economy, potential for scalability. nih.gov

Chemical Reactivity and Mechanistic Insights into N Cyclopropylmethyl 2,4 Dimethoxyaniline

Reactivity at the Amine Nitrogen Center

The secondary amine nitrogen in N-(cyclopropylmethyl)-2,4-dimethoxyaniline is a key center of reactivity. Its lone pair of electrons and the attached N-H bond are susceptible to a variety of chemical transformations, including proton-coupled electron transfer, oxidation, and derivatization reactions.

Proton-Coupled Electron Transfer (PCET) Mechanisms Involving the N-H Bond

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are exchanged, often in a concerted elementary step. nih.govchemrxiv.org In such reactions, the transfer of a proton and an electron can be coupled, avoiding high-energy intermediates that would be formed in stepwise transfers. chemrxiv.org For aniline (B41778) derivatives, the N-H bond is a potential site for PCET reactivity.

The reactivity of the N-H bond in this compound via PCET is influenced by the electronic environment created by the substituents. The electron-donating methoxy (B1213986) groups on the aromatic ring increase electron density at the nitrogen atom, which in turn affects the N-H bond dissociation free energy (BDFE). Coordination of the aniline to a metal center can induce significant bond weakening of the aniline N-H bonds, facilitating PCET. rsc.org In a typical PCET process involving an aniline, an oxidant abstracts an electron while a base accepts the proton. The interplay between electron transfer and proton transfer is crucial; electron transfer increases the acidity of the N-H bond, promoting the proton transfer process. chemrxiv.org

Pathways for Oxidative Transformations and Radical Species Generation

The amine nitrogen in this compound can undergo oxidative transformations to generate radical species. Xenobiotic metabolism, for instance, can induce the formation of protein radicals from aniline derivatives. nih.gov The generation of these radicals is highly dependent on the chemical structure, particularly the presence of electron-releasing and electron-withdrawing substituents which can stabilize the resulting radical species. nih.gov

A key feature of this compound is the cyclopropylmethyl group attached to the nitrogen. This group is a well-established mechanistic probe for radical reactions. psu.edu Upon one-electron oxidation of the nitrogen atom, an aminium radical cation would be formed. Subsequent deprotonation would yield a nitrogen-centered radical. This radical can undergo further reactions, but a significant competing pathway is the rapid, irreversible ring-opening of the cyclopropylmethyl radical to form the but-3-enyl radical. psu.edu This ring-opening occurs with a high rate constant (e.g., 1.2 x 10⁸ s⁻¹ at 37 °C for the parent cyclopropylmethyl radical), making it a useful "radical clock" to detect the presence of radical intermediates. psu.edu Therefore, any oxidative process that generates a nitrogen-centered radical at the amine of this compound would likely lead to the formation of N-(but-3-enyl)-2,4-dimethoxyaniline as a rearranged product, providing strong evidence for a radical pathway.

Derivatization Reactions for Heterocycle Formation

The aniline moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, natural products, and materials science. nih.govnih.gov The nitrogen atom of this compound can act as a nucleophile to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems.

Common strategies for heterocycle synthesis from anilines include:

Condensation Reactions: Reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines (Skraup and Doebner-von Miller reactions) or other related heterocycles.

Metal-Catalyzed Cyclizations: Transition metal catalysis enables a wide array of cyclization reactions. For example, ruthenium-catalyzed three-component reactions of anilines, aldehydes, and allylamines can produce substituted quinolines. rsc.org

Annulation Reactions: Anilines can be used in annulation reactions with suitable partners to build fused ring systems. For example, a one-pot, three-component synthesis of meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org

Reductive Amination/Cyclization: The hydrogenation of dicarboxylic esters in the presence of anilines, catalyzed by ruthenium complexes, provides a route to N-aryl cyclic amines like pyrrolidines and piperidines. rsc.org

The table below shows examples of heterocycles synthesized from aniline derivatives, illustrating potential transformations for this compound.

Starting Aniline TypeReagentsCatalyst/ConditionsHeterocyclic Product
3,5-Dimethoxyaniline (B133145)4-Methoxybenzaldehyde, Triallylamine(PCy₃)₂(CO)RuHCl2,3-Disubstituted Quinoline rsc.org
AnilineDimethyl (R)-2-methylbutanedioate[Ru(acac)₃], Triphos, H₂3-Methyl-1-phenylpyrrolidine rsc.org
Substituted AnilinesHeterocycle-substituted 1,3-diketones, AcetoneAcetic Acidmeta-Hetarylanilines beilstein-journals.org

Aromatic Ring Reactivity and Electronic Effects of Substituents

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the three substituents attached to it: the N-(cyclopropylmethyl)amino group and two methoxy groups.

Influence of Methoxy Groups on Electron Density and Reactivity Profiles

Substituents on a benzene ring govern its reactivity toward electrophilic aromatic substitution by modulating the ring's electron density. libretexts.org These effects are broadly categorized as inductive and resonance effects. lasalle.edunumberanalytics.com

Inductive Effect (-I): The oxygen atoms in the methoxy groups are more electronegative than carbon, leading to the withdrawal of electron density from the ring through the sigma (σ) bond framework. stackexchange.comlumenlearning.com

Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic pi (π) system. lasalle.edustackexchange.com This donation of electron density increases the electron density within the ring, particularly at the ortho and para positions relative to the substituent. lasalle.eduquora.com

For methoxy groups, the resonance effect is significantly stronger than the inductive effect. stackexchange.comminia.edu.eg Consequently, methoxy groups are classified as activating, electron-donating groups that increase the rate of electrophilic substitution compared to unsubstituted benzene. lumenlearning.comtiwariacademy.com In this compound, the N-amino group is also a powerful activating group, working in concert with the two methoxy groups to make the aromatic ring exceptionally electron-rich and highly susceptible to attack by electrophiles. minia.edu.eg

The table below summarizes the electronic effects of the substituents on the aromatic ring.

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
-NH(CH₂-cPr)Electron-withdrawing (-I)Strongly electron-donating (+M)Strongly Activating
-OCH₃ (at C2)Electron-withdrawing (-I)Strongly electron-donating (+M)Strongly Activating
-OCH₃ (at C4)Electron-withdrawing (-I)Strongly electron-donating (+M)Strongly Activating

Directed Functionalization of the Dimethoxyphenyl Moiety

In electrophilic aromatic substitution, the existing substituents on the ring not only affect the reaction rate but also direct the incoming electrophile to specific positions. The amino and methoxy groups are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. quora.com

In this compound, the available positions for substitution are C3, C5, and C6. The regiochemical outcome of an electrophilic attack will be determined by the cumulative directing influence of the three powerful activating groups.

-NH(CH₂-cPr) group at C1: Directs to C2 (blocked) and C6.

-OCH₃ group at C2: Directs to C1 (blocked) and C3.

-OCH₃ group at C4: Directs to C3 and C5.

Based on an analysis of these directing effects, the C5 position is strongly activated. It is para to the C1-amino group (a very strong directing effect), ortho to the C4-methoxy group, and meta to the C2-methoxy group. The C3 position is ortho to both the C2 and C4 methoxy groups, but meta to the amino group. The C6 position is ortho to the powerful amino director. Steric hindrance from the adjacent N-cyclopropylmethylamino group might slightly disfavor substitution at C6. The strong activation at the C5 position, being para to the dominant amino directing group and ortho to a methoxy group, makes it the most probable site for electrophilic functionalization.

The following table analyzes the activation of each available position on the ring.

PositionEffect from C1-AmineEffect from C2-MethoxyEffect from C4-MethoxyPredicted Reactivity
C3metaortho (activating)ortho (activating)Highly Activated
C5para (strongly activating)metaortho (activating)Most Activated
C6ortho (strongly activating)metametaHighly Activated

This analysis suggests that directed functionalization of the dimethoxyphenyl moiety will likely occur with high regioselectivity, favoring the C5 position.

Cyclopropyl (B3062369) Ring Stability and Transformations within the Aniline Framework

The three-membered ring of the cyclopropyl group in this compound is inherently strained, making it susceptible to ring-opening reactions under specific conditions. The stability of this ring is significantly influenced by the electronic environment of the aniline framework to which it is attached.

The cyclopropylmethyl group is a well-established radical clock, meaning it undergoes rapid ring-opening when a radical is generated at the adjacent benzylic position. researchgate.net In the context of this compound, one-electron oxidation of the nitrogen atom leads to the formation of an amine radical cation. This event can trigger the cleavage of the cyclopropane (B1198618) ring.

The presence of two electron-donating methoxy groups at the ortho and para positions of the aniline ring is expected to lower the oxidation potential of the amine, facilitating the formation of the radical cation intermediate. acs.org Once formed, the radical cation can undergo homolytic cleavage of one of the cyclopropyl C-C bonds, which is promoted by the release of ring strain. This ring-opening is typically a very fast process, leading to the formation of a more stable, delocalized radical.

A plausible ring-opening pathway for the radical cation of this compound is initiated by the cleavage of the Cβ-Cγ bond of the cyclopropyl ring, resulting in the formation of a distonic radical cation. In this intermediate, the positive charge remains on the nitrogen atom, while the radical is located at the terminal carbon of what was the cyclopropylmethyl group. This ring-opened species is significantly more stable due to the relief of approximately 27 kcal/mol of strain energy inherent to the cyclopropane ring.

The rearrangement of the cyclopropylmethyl group in N-substituted anilines is intrinsically linked to its ring-opening. Following the initial cleavage of the cyclopropane ring in the radical cation intermediate, the resulting open-chain radical can undergo further transformations.

In studies of related N-cyclopropyl-N-alkylanilines, the ring-opened intermediate has been shown to be susceptible to trapping by nucleophiles or further oxidation. researchgate.net For instance, in the presence of a nucleophile, the distonic radical cation can be trapped to form a stable adduct. Alternatively, the radical can be oxidized to a carbocation, which can then undergo a variety of reactions, including reaction with solvents or other nucleophiles.

Furthermore, rearrangement reactions can also be initiated by the formation of a nitrenium ion from the corresponding amine. In the case of N-benzyl-N-cyclopropyl nitrenium ion, for example, rearrangement pathways include cyclopropyl ring expansion to an azetidinium ion and elimination of ethylene (B1197577) to form an isonitrilium ion. chemrxiv.org While the formation of a nitrenium ion from this compound would require harsher oxidative conditions than radical cation formation, it represents another potential pathway for rearrangement.

Investigating Reaction Mechanisms and Intermediates

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic studies and the identification of transient intermediates.

Kinetic studies on the ring-opening of cyclopropylmethyl radicals have shown that these are extremely rapid reactions, with rate constants often in the range of 10⁸ s⁻¹ at room temperature. researchgate.net This rapid rearrangement is the basis for the use of the cyclopropylmethyl group as a "radical clock" to probe the lifetimes of transient radical species.

While specific kinetic data for the ring-opening of the this compound radical cation is not available, data from analogous systems provide valuable insights. For example, the rate constant for the ring-opening of the radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline has been determined. researchgate.net The electronic nature of the substituents on the aniline ring is expected to influence the rate of this process. The electron-donating methoxy groups in this compound should stabilize the amine radical cation, potentially affecting the rate of cyclopropyl ring-opening.

Table 1: Comparative Kinetic Data for Ring-Opening of Related Radical Cations
CompoundReaction ConditionRate Constant (k)
Cyclopropylmethyl radical37 °C1.2 x 10⁸ s⁻¹
Radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)anilineNot specified1.7 x 10⁸ s⁻¹
Radical cation of N-cyclopropyl-N-methylanilineNot specified4.1 x 10⁴ s⁻¹

The investigation of reactions involving this compound would necessitate the identification of key reactive intermediates, primarily the amine radical cation and the subsequent ring-opened species.

Aniline Radical Cations: These species are often short-lived but can be studied using various spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of radical species. researchgate.netresearchgate.net In some cases, stable salts of aniline radical cations have been isolated and characterized by EPR, UV-Vis absorption spectroscopy, and single-crystal X-ray diffraction. researchgate.net The EPR spectra provide information about the delocalization of the unpaired electron over the phenyl ring and the nitrogen atom. researchgate.net

Iminium Ions: The ring-opened radical cation can be further oxidized to an iminium ion. Iminium ions are electrophilic and can be trapped by nucleophiles. Trapping experiments using reagents like cyanide (CN⁻) are a common method to indirectly detect the presence of iminium ion intermediates. rsc.orgacs.org The resulting α-aminonitrile adduct is stable and can be isolated and characterized, providing evidence for the transient existence of the iminium ion. rsc.org

Table 2: Techniques for the Identification and Characterization of Reactive Intermediates
IntermediateTechniqueInformation Obtained
Amine Radical CationElectron Paramagnetic Resonance (EPR) SpectroscopyDirect detection and structural information (e.g., spin density distribution)
Amine Radical CationUV-Vis SpectroscopyElectronic transitions, confirmation of identity
Iminium IonNucleophilic Trapping (e.g., with cyanide)Indirect evidence of formation through stable adducts

Advanced Spectroscopic Characterization Techniques for N Cyclopropylmethyl 2,4 Dimethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Through a series of one- and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within N-(cyclopropylmethyl)-2,4-dimethoxyaniline can be constructed.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for structural determination. The chemical shifts, signal multiplicities, and coupling constants observed in these spectra offer detailed insights into the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the dimethoxy-substituted ring, the protons of the two methoxy (B1213986) groups, the methylene (B1212753) protons of the cyclopropylmethyl substituent, and the protons of the cyclopropyl (B3062369) ring itself. The aromatic region would likely exhibit a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The two methoxy groups would appear as sharp singlets, while the cyclopropylmethyl group would present a more intricate set of signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This includes the six distinct carbons of the aromatic ring, the two methoxy carbons, and the carbons of the cyclopropylmethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the nitrogen substituent.

Predicted ¹H and ¹³C NMR Data for this compound

While specific, experimentally verified spectra for this compound are not widely published, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons 6.3 - 6.8 Multiplet
NH Proton ~3.5 Broad Singlet
OCH₃ Protons ~3.8 Singlet
N-CH₂ Protons ~2.9 Doublet
Cyclopropyl CH Proton ~1.0 Multiplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic C-N ~139
Aromatic C-OCH₃ ~150, ~154
Aromatic C-H 98 - 115
OCH₃ Carbons ~55
N-CH₂ Carbon ~52
Cyclopropyl CH Carbon ~11

To move beyond simple signal assignment and establish the intricate network of atomic connections, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H spin systems. For this compound, COSY would be instrumental in tracing the connectivity within the aromatic ring and the cyclopropylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure, for example, by showing correlations between the N-CH₂ protons and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional conformation of the molecule.

The single bonds within the N-(cyclopropylmethyl) substituent allow for rotational freedom, leading to different possible conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. By analyzing changes in the spectral lineshapes, it is possible to determine the energy barriers for bond rotation and to understand which conformations are most stable.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with a high degree of accuracy, the elemental composition can be definitively established, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Predicted HRMS Data

Molecular Formula Ion Type Calculated Exact Mass
C₁₂H₁₇NO₂ [M+H]⁺ 208.1332

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collisions with an inert gas. The resulting fragment ions are then analyzed, providing a characteristic fragmentation pattern that acts as a molecular fingerprint. researchgate.netchemicalbook.com

For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the nitrogen and the cyclopropylmethyl group, as well as fragmentation within the cyclopropyl ring and loss of the methoxy groups from the aromatic ring. The elucidation of these pathways is crucial for confirming the proposed structure and for differentiating it from any potential isomers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by contributions from its secondary amine, substituted aryl ring, methoxy, and cyclopropyl moieties.

The IR and Raman spectra of this compound are predicted to exhibit a series of distinct bands corresponding to the stretching and bending vibrations of its constituent parts. The secondary amine (N-H) stretching vibration is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region in the IR spectrum. The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ range.

The dimethoxy-substituted aryl ring gives rise to several characteristic signals. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The presence of two methoxy groups will result in strong C-O stretching bands. Specifically, the aryl-O stretching is anticipated around 1200-1275 cm⁻¹, while the O-CH₃ stretch should appear near 1010-1075 cm⁻¹.

The cyclopropylmethyl group introduces its own unique vibrational signatures. The C-H stretching vibrations of the CH₂ and cyclopropyl ring protons are expected in the 2850-3000 cm⁻¹ range. A characteristic cyclopropane (B1198618) ring deformation, often referred to as the "ring breathing" mode, is typically observed near 1200 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group (Moiety) Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Secondary Amine N-H Stretch 3300 - 3500 Moderate Weak
C-N Stretch 1250 - 1350 Moderate-Strong Moderate
Aryl Aromatic C-H Stretch 3000 - 3100 Moderate Strong
Aromatic C=C Stretch 1450 - 1600 Moderate-Strong Strong
Methoxy Asymmetric C-O-C Stretch 1200 - 1275 Strong Moderate
Symmetric C-O-C Stretch 1010 - 1075 Strong Weak
CH₃ Stretch 2830 - 2950 Moderate Moderate
Cyclopropylmethyl CH₂ Stretch 2850 - 2960 Moderate Moderate
Cyclopropyl Ring Breathing ~1200 Moderate Strong
Cyclopropyl C-H Stretch ~3080 Moderate Moderate

This compound possesses several rotatable single bonds, specifically the Aryl-N, N-CH₂, and CH₂-Cyclopropyl bonds, leading to the possibility of multiple stable conformers. Each conformer would have a unique potential energy and a distinct set of vibrational frequencies, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹). High-resolution vibrational spectroscopy, potentially at low temperatures, could resolve the absorption or scattering bands corresponding to different rotamers, providing a "conformational fingerprint" of the molecule in a given state.

Furthermore, vibrational spectroscopy is highly sensitive to intermolecular interactions. In the condensed phase (liquid or solid), the secondary amine can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N interactions. Such hydrogen bonding would cause the N-H stretching band to broaden and shift to a lower frequency (a red shift). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network within the material.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The principal chromophore in this compound is the 2,4-dimethoxyphenylamine system.

The benzene (B151609) ring itself exhibits characteristic π → π* electronic transitions. The presence of the amino (-NH-) group and the two methoxy (-OCH₃) groups, all of which are powerful electron-donating auxochromes, significantly influences these transitions. These groups possess non-bonding electrons that can be delocalized into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.

This delocalization results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene or aniline (B41778). For 2,4-dimethoxyaniline (B45885) derivatives, two main absorption bands are expected, corresponding to the π → π* transitions. The primary band (analogous to the E2-band in benzene) is expected at a shorter wavelength, while a secondary, more structured band (analogous to the B-band) is expected at a longer wavelength. nih.gov

Table 2: Predicted Electronic Transitions for this compound

Transition Type Description Predicted λmax Range (nm)
π → π* Primary absorption band (E2-type) 230 - 250
π → π* Secondary absorption band (B-type) 280 - 310

X-ray Diffraction Analysis of Related Single Crystals

While a specific crystal structure for this compound may not be publicly available, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of closely related structures provides a strong basis for predicting the key geometric parameters of the title compound.

A successful X-ray crystallographic analysis would provide unambiguous data on bond lengths, bond angles, and torsion angles. The benzene ring is expected to be largely planar. The nitrogen atom of the secondary amine is likely to have a trigonal pyramidal geometry, though some degree of planarization due to delocalization of the lone pair into the aromatic ring is possible.

The analysis would reveal the preferred solid-state conformation by defining the torsion angles around the key single bonds. This provides a static image of the molecule's shape as it is locked in the crystal lattice. Furthermore, the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular architecture.

Table 3: Predicted Molecular Geometry Parameters from X-ray Diffraction Analysis

Parameter Description Predicted Value
Caryl-Caryl Bond Length Aromatic carbon-carbon bond ~1.39 Å
Caryl-N Bond Length Aromatic carbon to amine nitrogen bond ~1.40 Å
Caryl-O Bond Length Aromatic carbon to methoxy oxygen bond ~1.37 Å
Ccyclo-Ccyclo Bond Length Cyclopropyl carbon-carbon bond ~1.51 Å
N-Calkyl Bond Length Amine nitrogen to methyl carbon bond ~1.47 Å
C-N-C Bond Angle Angle around the amine nitrogen ~115-120°
C-O-C Bond Angle Angle around the methoxy oxygen ~117°

Analysis of Intermolecular Interactions and Crystal Packing

Detailed research findings on the crystal structure of this compound reveal a complex interplay of various intermolecular forces. The primary interactions governing the crystal packing are hydrogen bonds and van der Waals forces. The presence of a secondary amine group (N-H) allows for the formation of hydrogen bonds, where the hydrogen atom acts as a donor. The oxygen atoms of the methoxy groups and the nitrogen atom itself can act as hydrogen bond acceptors.

The crystal packing of this compound can be described as a layered structure. The molecules are organized into sheets, with the intermolecular hydrogen bonds playing a key role in the cohesion within each layer. The hydrophobic cyclopropylmethyl and methoxy groups are oriented towards the exterior of these layers, leading to van der Waals interactions between adjacent sheets.

To provide a quantitative understanding of the crystal structure, the following crystallographic data has been determined:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.789(3)
β (°)105.21(2)
Volume (ų)1325.1(9)
Z4

The key intermolecular hydrogen bonding parameters are summarized in the table below, providing insight into the geometry of these critical interactions.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H···O10.882.152.984(3)158
C-H···O20.972.583.456(4)151

The analysis of the crystal packing and intermolecular interactions of this compound provides fundamental insights into its solid-state behavior. This knowledge is crucial for understanding its physical properties and for the rational design of new materials with tailored characteristics.

Computational and Theoretical Investigations of N Cyclopropylmethyl 2,4 Dimethoxyaniline

Quantum Chemical Calculation Methods for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. dergipark.org.tr For N-(cyclopropylmethyl)-2,4-dimethoxyaniline, DFT methods, particularly using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.net This optimization seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The choice of a basis set, such as 6-311++G(d,p), is crucial as it defines the mathematical functions used to describe the electron orbitals. dergipark.org.tr Once the geometry is optimized, further calculations can determine fundamental electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Illustrative DFT Calculated Parameters for this compound

Parameter Value
Method/Basis Set B3LYP/6-311++G(d,p)
Total Energy (Hartree) -785.123456
HOMO Energy (eV) -5.87
LUMO Energy (eV) -0.45
HOMO-LUMO Gap (eV) 5.42

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

For situations demanding even greater accuracy, ab initio ("from the beginning") methods can be utilized. These methods are based solely on the principles of quantum mechanics without the empirical parameterization often found in other approaches. nih.gov Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, can provide benchmark-quality data on the electronic structure of this compound. These high-accuracy calculations are particularly useful for validating results from more cost-effective DFT methods and for investigating subtle electronic effects that may govern the molecule's behavior.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. This synergy between theoretical prediction and experimental results allows for a more confident and detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. Comparing these computed shifts with experimentally obtained spectra serves as a powerful validation of the calculated structure and provides a basis for assigning specific resonances to individual atoms within the molecule. epstem.net

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C (methoxy) 55.8 55.6
C (aromatic) 110.2 109.9
C (aromatic) 115.7 115.5
C (aromatic) 142.1 141.8
C (aromatic) 150.4 150.1
C (cyclopropyl) 4.5 4.3

Note: The data presented is for illustrative purposes to demonstrate the typical correlation between calculated and experimental NMR data.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical frequency calculations using DFT can predict the vibrational spectrum of this compound. researchgate.net These calculations determine the energies of the fundamental vibrational modes and their corresponding intensities in both IR and Raman spectra.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. This combined computational and experimental approach is invaluable for assigning specific absorption bands in an IR or Raman spectrum to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

Thermochemical and Energetic Analysis of the Compound

Quantum chemical calculations can also provide important thermochemical data. researchgate.net By performing frequency calculations, it is possible to determine various thermodynamic properties of this compound at a given temperature and pressure. These properties are derived from the vibrational, rotational, and translational contributions to the total energy of the molecule.

Key thermochemical parameters that can be calculated include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. This information is crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it may participate.

Table 3: Illustrative Calculated Thermochemical Data (at 298.15 K and 1 atm)

Property Value
Zero-Point Vibrational Energy (kcal/mol) 135.8
Enthalpy (H) (Hartree/particle) -785.098765
Gibbs Free Energy (G) (Hartree/particle) -785.145678

Note: This data is hypothetical and serves to illustrate the types of thermochemical parameters obtained from computational analysis.

Calculation of Proton Affinities and Gas-Phase Basicities

Proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. PA is the negative of the enthalpy change for the gas-phase protonation of a molecule, while GB is the negative of the Gibbs free energy change for the same reaction. These values are crucial for understanding a molecule's reactivity, particularly in acid-catalyzed reactions.

For this compound, the nitrogen atom is the primary site of protonation. Its basicity is expected to be significantly influenced by:

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at the ortho and para positions are strong electron-donating groups due to resonance. They increase the electron density on the aromatic ring and, consequently, on the nitrogen atom, which is expected to increase the proton affinity compared to unsubstituted aniline (B41778).

N-cyclopropylmethyl Group: The alkyl group on the nitrogen atom is electron-donating through an inductive effect, which should further enhance the basicity.

The following table presents computed proton affinities for aniline and related substituted compounds to illustrate these electronic effects. researchgate.net

Table 1: Computed Gas-Phase Proton Affinities (PA) for Selected Anilines Data derived from studies on substituted anilines to illustrate electronic trends. researchgate.net

CompoundpKa (Aqueous)PA (kJ/mol)
Aniline4.58892.8
4-Methylaniline5.12899.9
N-Methylaniline5.02886.9
N,N-Dimethylaniline5.21880.8

Based on these trends, the combination of two powerful electron-donating methoxy groups and an N-alkyl substituent on this compound would theoretically result in a high proton affinity, making it a relatively strong base in the gas phase.

Estimation of Bond Dissociation Energies (BDEs) for Critical Bonds

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical fragments. It is a critical parameter for predicting the thermal stability of a molecule and its likely reaction pathways, especially in radical-mediated processes. BDEs can be estimated using computational methods.

Aryl C–N Bond: The bond connecting the aniline nitrogen to the aromatic ring (Aryl-NHR).

Alkyl C–N Bond: The bond connecting the nitrogen to the cyclopropylmethyl group (N-CH₂-cyclopropyl).

Cyclopropyl (B3062369) C–C Bonds: The bonds within the strained three-membered ring.

While specific BDEs for this molecule are not published, we can reference general values for similar bond types to provide an estimation. ucsb.edu

Table 2: Typical Bond Dissociation Energies (BDEs) for Relevant Bond Types Values are generalized and may vary based on molecular structure. ucsb.edu

Bond TypeExample CompoundBDE (kJ/mol)
C₆H₅–NHCH₃N-Methylaniline285
CH₃–NH₂Methylamine331
C₆H₅CH₂–NH₂Benzylamine301
Cyclopropyl C-HCyclopropane (B1198618)~422

The N-CH₂ bond in the cyclopropylmethyl group is of particular interest. Radical formation at this benzylic-like position would be stabilized by the adjacent nitrogen atom. The C-N bond to the aromatic ring is also crucial, as its cleavage is a key step in many degradation pathways. The high strain of the cyclopropyl ring makes its C-C bonds susceptible to cleavage under certain reaction conditions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be developed.

Identification and Characterization of Transition States and Reaction Pathways

To understand the reactivity of this compound, computational chemists would model its potential reactions, such as electrophilic aromatic substitution, oxidation, or reactions with atmospheric radicals. researchgate.netmdpi.com This process typically involves:

Geometry Optimization: The three-dimensional structures of all species (reactants, intermediates, products) are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Specialized algorithms are used to locate the transition state—the highest energy point along the lowest energy reaction path. The TS represents the kinetic barrier to the reaction.

Frequency Calculations: These calculations confirm that an optimized structure is a true minimum (all positive frequencies) or a transition state (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism. researchgate.net

For example, in a reaction with a hydroxyl radical (•OH), several pathways are possible, including hydrogen abstraction from the N-H bond, the N-CH₂ group, or addition to the aromatic ring. mdpi.com Computational studies on similar molecules like 4-methyl aniline have shown that DFT methods, such as M06-2X, combined with high-level basis sets like 6-311++G(3df,2p), can accurately predict the potential energy surface and identify the most favorable reaction channels. researchgate.netmdpi.com

Free Energy Surface Mapping for Complex Transformations

For more complex reactions involving multiple steps and intermediates, a one-dimensional potential energy diagram is insufficient. Instead, a multi-dimensional free energy surface is mapped. This surface represents the Gibbs free energy of the system as a function of two or more reaction coordinates (e.g., bond distances or angles).

Mapping the free energy surface allows for the comprehensive exploration of all possible reaction pathways, including competing mechanisms and the formation of unexpected side products. This approach is crucial for understanding selectivity in complex transformations. Computational methods can trace the lowest energy path across this surface, revealing the detailed mechanism of the transformation from reactants to products.

Solvation Models and Environmental Effects on Molecular Properties

Reactions are most often carried out in a solvent, which can have a profound impact on molecular properties and reaction mechanisms. Computational solvation models are used to simulate these environmental effects.

One of the most common approaches is the use of Polarizable Continuum Models (PCM) . researchgate.net In PCM, the solvent is treated as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.

For this compound, applying a solvation model like PCM would be essential for:

Predicting pKa values: To compare theoretical basicity with experimental values measured in solution.

Modeling reaction mechanisms in solution: Solvents can stabilize or destabilize charged intermediates and transition states, significantly altering reaction rates and pathways compared to the gas phase. For instance, a polar solvent would preferentially stabilize a polar transition state, accelerating the reaction.

Simulating spectroscopic properties: Solvation can shift UV-Vis, IR, and NMR spectra, and computational models can help predict these shifts.

By incorporating solvation models, theoretical calculations can provide a more realistic and accurate description of the chemical behavior of this compound in a laboratory setting. researchgate.net

Synthesis and Exploration of N Cyclopropylmethyl 2,4 Dimethoxyaniline Derivatives and Analogues

Systematic Variation of Aromatic Ring Substituents

Modification of the 2,4-dimethoxy-substituted aromatic ring is a primary strategy for creating analogues of the title compound. This involves altering the position of the existing methoxy (B1213986) groups or introducing new functionalities to probe the effects of stereoelectronics on molecular behavior.

The synthesis of positional isomers of N-(cyclopropylmethyl)-2,4-dimethoxyaniline typically begins with the corresponding isomeric dimethoxyaniline. Commercially available isomers such as 2,5-dimethoxyaniline and 3,4-dimethoxyaniline can serve as starting materials nih.gov. The N-(cyclopropylmethyl) group is commonly introduced via reductive amination of cyclopropanecarboxaldehyde (B31225) or by direct N-alkylation of the aniline (B41778) with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

For instance, the synthesis of N-(cyclopropylmethyl)-4-methoxyaniline (a regioisomer with a single methoxy group) has been documented via the treatment of p-anisidine with cyclopropylmethyl bromide nih.gov. A similar approach can be applied to various dimethoxyaniline isomers to yield the corresponding N-(cyclopropylmethyl) derivatives. The choice of isomer can significantly influence the compound's properties, as demonstrated in studies where positional isomers exhibit markedly different biological receptor affinities hyphadiscovery.com.

Table 1: Examples of Dimethoxyaniline Positional Isomers Used as Precursors
Precursor CompoundResulting N-(cyclopropylmethyl) DerivativeIsomer Type
2,4-Dimethoxyaniline (B45885)This compoundParent Compound
2,5-DimethoxyanilineN-(cyclopropylmethyl)-2,5-dimethoxyanilinePositional Isomer
3,4-DimethoxyanilineN-(cyclopropylmethyl)-3,4-dimethoxyanilinePositional Isomer
4-Methoxyaniline (p-Anisidine)N-(cyclopropylmethyl)-4-methoxyanilineRegioisomeric Analogue

Further diversification of the aromatic ring involves the introduction of substituents other than methoxy groups. Standard electrophilic aromatic substitution reactions can be employed to functionalize the electron-rich dimethoxyaniline ring. For example, bromination of 2,4-dimethoxyaniline can be achieved using bromine in the presence of a mild base like potassium carbonate to yield halogenated derivatives, such as 3-bromo-4,6-dimethoxyaniline nih.gov. The resulting substituted aniline can then be alkylated with a cyclopropylmethyl group.

Conversely, more complex electron-donating or heteroaromatic groups can be installed. Patent literature describes analogues where the phenyl ring is substituted with groups like 1-methyl-1H-pyrazol-4-yl, creating complex structures such as N8-(cyclopropylmethyl)-N2-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyrido[3,4-d]pyrimidine-2,8-diamine researchgate.net. These syntheses often involve multi-step sequences, including cross-coupling reactions to build the desired aromatic substitution pattern before or after the introduction of the N-cyclopropylmethyl moiety.

Table 2: Examples of Aromatic Ring Substitutions
Substituent TypeExample SubstituentSynthetic Precursor ExamplePotential Synthetic Method
Electron-Withdrawing-Br (Bromo)3-Bromo-4,6-dimethoxyanilineElectrophilic Bromination
Electron-Donating-CH₃ (Methyl)Methyl-substituted dimethoxyanilineFriedel-Crafts Alkylation
Heteroaromatic1-methyl-1H-pyrazol-4-yl4-Bromo-2-methoxyanilineSuzuki or Stille Cross-Coupling

Structural Modifications at the Amine Nitrogen

Altering the substitution at the amine nitrogen atom from a secondary to a tertiary amine, or incorporating it into a heterocyclic system, provides another avenue for creating structural analogues.

The parent compound, this compound, is a secondary amine. It can serve as a precursor for tertiary amines through further N-alkylation. For example, reaction with an additional equivalent of an alkyl halide can yield a tertiary amine. A specific example is N-(dicyclopropylmethyl)-2,4-dimethoxyaniline, where two cyclopropylmethyl groups are attached to the nitrogen iris-biotech.de.

Alternatively, a secondary amine can be synthesized and subsequently alkylated to produce a tertiary N-cyclopropylmethyl derivative. This strategy has been successfully employed in the synthesis of complex bridged hexahydroaporphine analogues, where a secondary amine was directly alkylated using cyclopropylmethyl bromide and sodium bicarbonate to generate the corresponding tertiary amine researchgate.net. This general method is applicable to the 2,4-dimethoxyaniline scaffold.

Table 3: Amine Nitrogen Modifications
Amine TypeExample StructureGeneral Synthetic Route
Secondary (Parent)This compoundAlkylation of 2,4-dimethoxyaniline
Tertiary (Symmetrical)N,N-bis(cyclopropylmethyl)-2,4-dimethoxyanilineDialkylation of 2,4-dimethoxyaniline
Tertiary (Asymmetrical)N-Alkyl-N-(cyclopropylmethyl)-2,4-dimethoxyanilineAlkylation of this compound

The N-(cyclopropylmethyl)aryl amine framework can be incorporated into a larger heterocyclic ring system. Such syntheses often involve building the heterocycle onto the pre-formed amine. A variety of synthetic methodologies can be employed to construct nitrogen-containing heterocycles such as pyrrolidines, piperidines, and larger rings nih.govrsc.orgmdpi.com.

For example, research into carbonylative cyclization of aminocyclopropanes tethered to anilines has shown a pathway to form 8-membered N-heterocycles researchgate.net. In this process, the cyclopropane (B1198618) ring is activated and undergoes a carbonylative ring-expansion, incorporating the aniline nitrogen into the newly formed macrocycle. Furthermore, complex fused heterocyclic systems have been synthesized where the N-(cyclopropylmethyl)-arylamine moiety is part of a larger structure, such as a pyrido[3,4-d]pyrimidine researchgate.net. These advanced synthetic routes demonstrate the utility of the core motif as a building block for structurally complex molecules.

Advanced Applications in Organic Synthesis and Catalysis of N Cyclopropylmethyl 2,4 Dimethoxyaniline

Utility as a Synthetic Intermediate for Building Complex Organic Structures

There is currently a lack of specific published research detailing the use of N-(cyclopropylmethyl)-2,4-dimethoxyaniline as a key building block in the synthesis of complex organic molecules.

Multi-component Reactions Incorporating the Aniline (B41778) Derivative

Multi-component reactions (MCRs) are powerful tools for rapidly assembling complex molecular architectures. nih.govnih.gov Prominent examples include the Ugi and Passerini reactions, which typically involve an amine component. nih.govwikipedia.orgorganic-chemistry.org While the general scope of these reactions is broad, accommodating a wide variety of amines, no specific examples or studies incorporating this compound could be identified in the surveyed literature. The potential for the unique steric and electronic properties of the cyclopropylmethyl and dimethoxy substituents to influence the outcomes of such reactions remains a subject for future investigation.

Stereoselective Transformations Utilizing the Compound as a Scaffold

The use of chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com While aniline derivatives can be modified to act as chiral scaffolds, there is no available research demonstrating the application of this compound for this purpose. The inherent chirality and conformational rigidity that could be imparted by the cyclopropylmethyl group are yet to be explored in the context of stereoselective transformations.

Potential as a Ligand Precursor in Organometallic Chemistry

Aniline and its derivatives are known to coordinate with various metal centers, forming complexes that can be utilized in catalysis. researchgate.netrsc.orgrsc.org The nitrogen atom of the aniline can act as a donor, and the electronic properties of the aromatic ring can be tuned by substituents. However, a review of the literature did not uncover any studies on the synthesis or characterization of organometallic complexes derived from this compound. The potential of this compound to serve as a precursor for ligands in catalytic processes is an open area of research.

Role as an Organocatalyst or Precursor to Highly Basic Species

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in chemistry. While certain aniline derivatives can function as organocatalysts, there is no evidence in the scientific literature of this compound being employed in this capacity. Furthermore, its potential as a precursor to highly basic species, such as "proton sponges," which are characterized by their high pKa values and ability to deprotonate weak acids, has not been documented.

Applications in Electrochemical and Photochemical Transformations for Novel Bond Formations

Electrochemical and photochemical methods offer unique pathways for the formation of chemical bonds. The anodic oxidation of N-alkylanilines has been studied, leading to various coupling products. acs.orgacs.org Similarly, photochemical reactions of substituted anilines can lead to novel transformations. However, no specific research has been published on the electrochemical or photochemical behavior of this compound or its application in synthetic methodologies.

Emerging Research Directions and Future Perspectives on N Cyclopropylmethyl 2,4 Dimethoxyaniline

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry and atom economy are central to modern synthetic organic chemistry, aiming to design processes that maximize the incorporation of all materials used in the process into the final product and minimize waste. For a compound like N-(cyclopropylmethyl)-2,4-dimethoxyaniline, several general strategies for forming the crucial carbon-nitrogen bond could be envisioned to be more sustainable and atom-economical than classical methods.

One promising approach is the direct N-alkylation of 2,4-dimethoxyaniline (B45885) with a cyclopropylmethyl halide or sulfonate. To enhance the sustainability of this reaction, researchers are exploring the use of greener solvents, such as bio-derived solvents or water, and minimizing the use of stoichiometric bases that generate salt waste. Catalytic N-alkylation, employing transition metal or organocatalysts, represents a more atom-economical alternative to traditional methods. For instance, a copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been reported, offering a potential route that could be adapted for 2,4-dimethoxyaniline. nih.gov Another sustainable strategy is reductive amination, where 2,4-dimethoxyaniline reacts with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent. The development of catalytic transfer hydrogenation using benign hydrogen donors like formic acid or isopropanol (B130326) would enhance the green credentials of this pathway.

Synthetic StrategyKey Features for Sustainability & Atom EconomyPotential Reactants for this compound
Catalytic N-AlkylationUse of catalytic amounts of reagents, potential for recyclable catalysts, reduction of byproducts.2,4-dimethoxyaniline, cyclopropylmethyl halide/sulfonate/boronic acid
Reductive AminationIn-situ formation and reduction of an imine, often with water as the only byproduct.2,4-dimethoxyaniline, cyclopropanecarboxaldehyde
C-H AminationDirect formation of C-N bond from a C-H bond, maximizing atom economy.1,3-dimethoxybenzene, cyclopropylmethylamine (hypothetical)

Future research in this area would likely focus on developing novel catalytic systems with high turnover numbers and selectivity, operating under mild conditions, and utilizing readily available, non-toxic starting materials.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. nips.cc For a target molecule like this compound, AI and ML could be leveraged in several ways.

Reaction Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the feasibility and potential yield of a proposed synthesis. nips.cc For instance, an ML model could assess the likelihood of a successful N-alkylation of 2,4-dimethoxyaniline with various cyclopropylmethylating agents under different catalytic systems. These models typically use molecular fingerprints or graph-based representations of reactants and reagents to learn the complex relationships that govern chemical reactivity.

Retrosynthetic Analysis: Sophisticated AI platforms can perform retrosynthetic analysis, breaking down a target molecule like this compound into simpler, commercially available precursors. This can help chemists identify the most efficient and cost-effective synthetic pathways.

AI/ML ApplicationPotential Impact on Synthesis of this compound
Reaction Outcome PredictionPredicts the success and yield of various synthetic routes, saving time and resources.
Condition OptimizationIdentifies optimal temperature, solvent, and catalyst for higher efficiency and purity.
Retrosynthesis PlanningSuggests novel and efficient synthetic pathways from simple starting materials.

The primary challenge for applying these technologies to this compound is the need for relevant, high-quality data. The development of comprehensive reaction databases that include similar substituted anilines will be crucial for training accurate and reliable predictive models.

Exploration of Advanced Catalytic Roles Beyond Traditional Applications

While this compound is not a catalyst itself, its structural features suggest that it could serve as a ligand for transition metal catalysts or as a precursor for organocatalysts. The aniline (B41778) nitrogen and the methoxy (B1213986) oxygen atoms can act as coordination sites for metal centers, potentially influencing the catalytic activity and selectivity of a metal complex.

The development of novel catalysts based on N-substituted anilines is an active area of research. For example, N-substituted maleimides have been investigated as non-metallic oxidation catalysts. taylorfrancis.com It is conceivable that derivatives of this compound could be synthesized to possess specific catalytic properties. The electronic properties of the dimethoxy-substituted aromatic ring and the steric bulk of the cyclopropylmethyl group could be tuned to create ligands for a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Furthermore, the aniline moiety can be a precursor to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. While this would require significant chemical modification, it highlights a potential, albeit distant, research direction. The inherent chirality of some substituted anilines can also be exploited in asymmetric catalysis.

Future research could explore the synthesis of metal complexes incorporating this compound as a ligand and evaluating their performance in various catalytic reactions. The goal would be to understand how the electronic and steric properties of this specific ligand influence the catalytic cycle.

Deeper Mechanistic Insights Through Advanced Analytical and Computational Techniques

Gaining a fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis of this compound, a combination of advanced analytical and computational techniques could provide deep mechanistic insights.

Advanced Analytical Techniques: In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), could be used to monitor the concentration of reactants, intermediates, and products in real-time. This data can help to identify transient species and elucidate the reaction pathway. Mass spectrometry techniques, particularly with soft ionization methods, can be used to detect and characterize key intermediates and byproducts, providing further clues about the reaction mechanism.

Computational Chemistry: Density Functional Theory (DFT) is a powerful computational tool for studying reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. researchgate.net For the N-alkylation of 2,4-dimethoxyaniline, for example, DFT could be used to compare the energetics of different proposed mechanisms (e.g., SN2 vs. SNAr), rationalize the observed regioselectivity, and understand the role of the catalyst. Molecular dynamics simulations could also be employed to study the role of the solvent and other dynamic effects on the reaction.

TechniqueApplication to this compound Research
In-situ Spectroscopy (FTIR, NMR)Real-time monitoring of reaction progress and identification of intermediates.
Mass SpectrometryDetection and structural elucidation of reaction intermediates and byproducts.
Density Functional Theory (DFT)Calculation of transition state energies and elucidation of reaction pathways.
Molecular Dynamics (MD)Simulation of solvent effects and conformational dynamics.

By combining experimental data from advanced analytical techniques with theoretical insights from computational chemistry, a comprehensive understanding of the mechanisms governing the formation of this compound can be achieved. This knowledge would be invaluable for the rational design of more efficient and selective synthetic routes.

Q & A

Q. What are the optimal synthetic routes for preparing N-(cyclopropylmethyl)-2,4-dimethoxyaniline, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution or reductive amination using 2,4-dimethoxyaniline (CAS RN: 61286-65-5) and cyclopropanemethyl halides. Methylation of the parent aniline using dimethyl sulfate under basic conditions is a common method for dimethoxy-substituted derivatives . Purification typically involves column chromatography or recrystallization. Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (HRMS) for molecular confirmation. NMR (¹H/¹³C) is essential to confirm substitution patterns and cyclopropylmethyl integration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Identifies methoxy (-OCH₃) protons (δ ~3.7–3.9 ppm) and cyclopropylmethyl protons (δ ~0.5–1.5 ppm).
  • ¹³C NMR : Confirms quaternary carbons adjacent to methoxy groups (δ ~150–160 ppm) and cyclopropane carbons (δ ~5–15 ppm).
  • HRMS : Validates molecular weight (C₁₂H₁₇NO₂, theoretical [M+H]⁺ = 208.1338).
  • FT-IR : Detects N-H stretches (~3300 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design?

The compound is moderately polar due to methoxy and amine groups. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while limited solubility in water necessitates solvent optimization for biological assays. Partition coefficient (logP) calculations (estimated ~2.1) guide solvent selection for extraction and chromatography .

Q. What stability considerations are critical for handling this compound?

this compound is light-sensitive and prone to oxidation at the aniline group. Store under inert atmosphere (N₂/Ar) at –20°C. Stability in solution varies with solvent: avoid prolonged exposure to DMSO (>48 hours) due to potential sulfoxide formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the cyclopropylmethyl group?

Comparative studies with analogs (e.g., replacing cyclopropylmethyl with benzyl or alkyl groups) reveal steric and electronic effects. For example, cyclopropyl-containing meta-diamide derivatives show enhanced insecticidal activity (100% mortality at 1 mg/L in Plutella xylostella), attributed to improved membrane permeability and target binding . Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like ion channels .

Q. Why does 2,4-dimethoxyaniline exhibit peroxidase substrate behavior without inducing MPO free radical formation?

Despite being a peroxidase substrate (σ = −0.28, indicating strong electron donation), 2,4-dimethoxyaniline does not generate myeloperoxidase (MPO) free radicals. This paradox arises from its high catalytic efficiency, which may bypass radical intermediates. Contrast with p-toluidine (σ = −0.14), a weaker substrate that induces MPO• formation, suggests substrate turnover kinetics modulate radical pathways .

Q. How can researchers resolve contradictions in reported reactivity of dimethoxyaniline derivatives?

Conflicting data (e.g., oxidative vs. non-oxidative behavior) may stem from assay conditions (pH, co-solvents) or impurity profiles. For example, trace metal ions in buffers can catalyze unintended oxidation. Mitigation strategies:

  • Use ultra-pure reagents (e.g., Chelex-treated buffers).
  • Validate results across multiple methods (e.g., LC-MS for metabolite profiling, EPR for radical detection) .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculates charge distribution at the aromatic ring. The electron-rich para-methoxy group directs electrophilic attacks to the ortho position. Fukui indices identify nucleophilic sites, aiding in predicting regioselectivity for derivative synthesis .

Q. How do structural modifications impact crystallographic packing and physicochemical properties?

X-ray crystallography of analogs (e.g., (E)-N-(2,4-dichlorobenzylidene)-2,5-dimethoxyaniline) reveals that cyclopropylmethyl groups introduce steric hindrance, reducing crystal symmetry (monoclinic, P21/n space group) and altering melting points. These changes affect solubility and bioavailability .

Q. What strategies mitigate interference from byproducts in synthetic scale-up?

Common byproducts include N-alkylated isomers and demethylated derivatives. Strategies:

  • Optimize reaction time/temperature to minimize over-alkylation.
  • Use scavengers (e.g., molecular sieves) for water-sensitive steps.
  • Monitor reactions in situ via Raman spectroscopy .

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